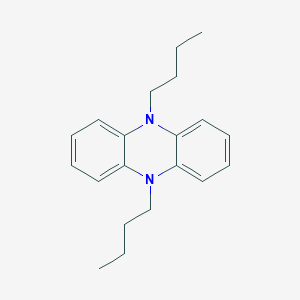
5,10-Dibutylphenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Dibutylphenazine: is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields. The structure of this compound consists of a phenazine core with butyl groups attached at the 5 and 10 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Dibutylphenazine can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzene with butyl-substituted quinones. The reaction typically requires an oxidizing agent such as ferric chloride or potassium ferricyanide to facilitate the cyclization process . The reaction is usually carried out in an organic solvent like ethanol or acetic acid under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 5,10-Dibutylphenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydrophenazine derivatives.
Substitution: The butyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Various substituted phenazine derivatives.
Scientific Research Applications
5,10-Dibutylphenazine has several scientific research applications, including:
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents for treating infections and cancer.
Industry: Utilized in the development of dyes, pigments, and electronic materials due to its stable redox properties.
Mechanism of Action
The mechanism of action of 5,10-Dibutylphenazine involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, including DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to generate ROS is attributed to its redox-active phenazine core .
Comparison with Similar Compounds
Phenazine: The parent compound of the phenazine family, known for its broad-spectrum antimicrobial activity.
5,10-Dimethylphenazine: Similar structure with methyl groups instead of butyl groups, exhibiting different solubility and reactivity properties.
Phenazine-1-carboxylic acid: A phenazine derivative with a carboxylic acid group, known for its potent antimicrobial activity against Mycobacterium tuberculosis.
Uniqueness of 5,10-Dibutylphenazine: this compound is unique due to the presence of butyl groups, which can influence its solubility, reactivity, and biological activity. The butyl groups may enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Properties
CAS No. |
62248-02-6 |
|---|---|
Molecular Formula |
C20H26N2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
5,10-dibutylphenazine |
InChI |
InChI=1S/C20H26N2/c1-3-5-15-21-17-11-7-9-13-19(17)22(16-6-4-2)20-14-10-8-12-18(20)21/h7-14H,3-6,15-16H2,1-2H3 |
InChI Key |
WIOFKBIXXQGBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N(C3=CC=CC=C31)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















